molecular formula C23H25N3O5 B2881401 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923146-45-6

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2881401
CAS RN: 923146-45-6
M. Wt: 423.469
InChI Key: TYBYHXPSYCGRIL-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione . This parent compound has an empirical formula of C15H18N2O2 and a molecular weight of 258.32 .


Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, have been synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Benzodiazepines and Nonbenzodiazepine Anxiolytics

Benzodiazepines and their metabolism, along with the method of action, have been extensively reviewed. A new group, azaspirodecanediones, which includes compounds structurally related to the one , has been highlighted for its potential in treating anxiety without the addiction and impairment issues common to earlier anxiolytics (Goldberg, 1984).

Parabens in Aquatic Environments

Research on parabens, which share a benzoyl group similar to the compound , examines their occurrence, fate, and behavior in aquatic environments. Despite their widespread use and biodegradability, parabens persist in surface water and sediments, raising concerns about their environmental impact and potential as endocrine disruptors (Haman et al., 2015).

Benzothiazoles as Chemotherapeutics

The therapeutic potential of benzothiazoles, a class of compounds with a broad spectrum of biological activities, is reviewed with a focus on their role in antimicrobial, analgesic, anti-inflammatory, and antitumor agents. This highlights the diverse pharmacological applications of heterocyclic compounds, suggesting areas where the specified compound could potentially find use (Kamal et al., 2015).

Triazines in Medicinal Chemistry

The role of triazines in medicinal chemistry, including their potential in addressing diseases with no current remedies, such as certain cancers, and their use as ligands in catalysis, points to the innovative applications of nitrogen-containing heterocycles in drug discovery and development (Verma et al., 2019).

properties

IUPAC Name

3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-30-18-12-17(13-19(14-18)31-2)20(27)25-10-8-23(9-11-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBYHXPSYCGRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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